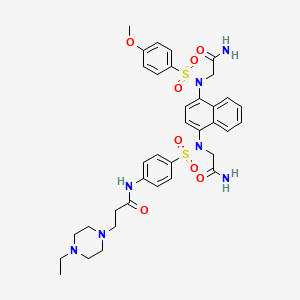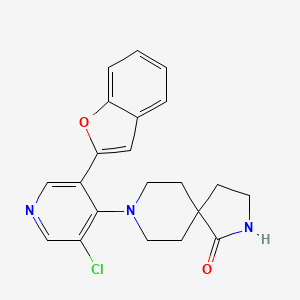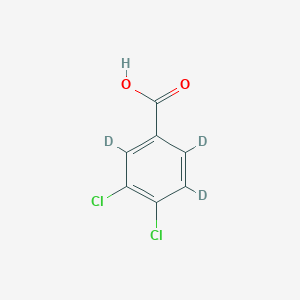
H-Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Orn-Pro-NHEt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Orn-Pro-NHEt is a synthetic decapeptide analog of luteinizing hormone-releasing hormone (LHRH). It is primarily used in medical treatments, particularly for prostate cancer and endometriosis. This compound mimics the natural hormone’s function, regulating the release of gonadotropins from the pituitary gland .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of H-Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Orn-Pro-NHEt typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. Each addition involves deprotection and coupling steps, ensuring the correct sequence is formed. The final product is cleaved from the resin and purified .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Continuous flow synthesis methods have been developed to enhance efficiency and yield. These methods involve the use of microreactors, allowing for precise control of reaction conditions and minimizing waste .
Analyse Chemischer Reaktionen
Types of Reactions: H-Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Orn-Pro-NHEt undergoes various chemical reactions, including:
Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various protecting groups and coupling reagents are used during synthesis.
Major Products: The major products formed from these reactions include modified peptides with altered biological activity or stability .
Wissenschaftliche Forschungsanwendungen
H-Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Orn-Pro-NHEt has numerous applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in regulating hormone release and its effects on cellular processes.
Medicine: Clinically used to treat hormone-dependent conditions such as prostate cancer and endometriosis.
Industry: Employed in the development of peptide-based therapeutics and diagnostic tools
Wirkmechanismus
The compound exerts its effects by binding to the LHRH receptors in the pituitary gland. This binding stimulates the release of luteinizing hormone and follicle-stimulating hormone, which in turn regulate the production of sex hormones. The molecular targets include the LHRH receptors and the downstream signaling pathways involved in hormone release .
Vergleich Mit ähnlichen Verbindungen
Triptorelin: Another LHRH analog used for similar medical applications.
Leuprorelin: Used in the treatment of hormone-dependent cancers and conditions.
Goserelin: Another analog with similar therapeutic uses
Uniqueness: H-Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Orn-Pro-NHEt is unique due to its specific sequence and modifications, which confer distinct biological activity and stability compared to other LHRH analogs .
Eigenschaften
Molekularformel |
C58H82N14O12 |
|---|---|
Molekulargewicht |
1167.4 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C58H82N14O12/c1-6-61-57(83)48-14-10-22-72(48)58(84)41(13-9-21-59)65-51(77)42(23-32(2)3)66-52(78)43(24-33(4)5)67-53(79)44(25-34-15-17-37(74)18-16-34)68-56(82)47(30-73)71-54(80)45(26-35-28-62-39-12-8-7-11-38(35)39)69-55(81)46(27-36-29-60-31-63-36)70-50(76)40-19-20-49(75)64-40/h7-8,11-12,15-18,28-29,31-33,40-48,62,73-74H,6,9-10,13-14,19-27,30,59H2,1-5H3,(H,60,63)(H,61,83)(H,64,75)(H,65,77)(H,66,78)(H,67,79)(H,68,82)(H,69,81)(H,70,76)(H,71,80)/t40-,41-,42-,43+,44-,45-,46-,47-,48-/m0/s1 |
InChI-Schlüssel |
KRCQJOYGKXUSST-LIJARHBVSA-N |
Isomerische SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
Kanonische SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





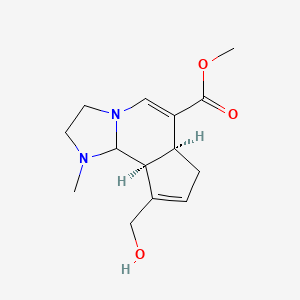
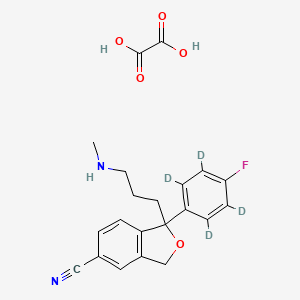
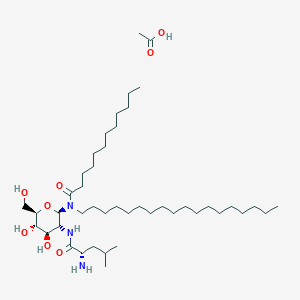


![5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12405062.png)
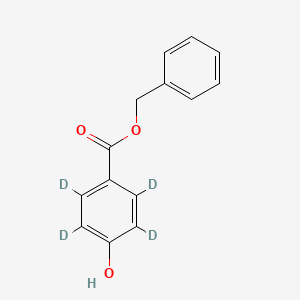
![7-[(2S,3R,4S,5S,6R)-6-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methoxychromen-2-one](/img/structure/B12405069.png)
